3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide
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Overview
Description
3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . The receptor plays a crucial role in the regulation of glucose homeostasis and lipid metabolism .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . Upon binding, it stimulates the receptor, leading to a series of intracellular events . This interaction results in the stimulation of glucose-dependent insulin release by direct action in the pancreas and promotes the secretion of the incretin GLP-1 in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels . This, in turn, triggers the release of insulin from pancreatic β-cells and GLP-1 from enteroendocrine cells . The increased insulin and GLP-1 levels help regulate blood glucose levels, making this compound potentially beneficial for the treatment of type 2 diabetes .
Pharmacokinetics
In a single ascending dose study in normal healthy humans, a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels were observed .
Result of Action
The activation of GPR119 by this compound leads to the release of insulin and GLP-1 . This results in improved glucose homeostasis and potential therapeutic benefits in the treatment of type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of less toxic reagents and solvents, as well as techniques like microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound shares a similar pyrimidine core and has been studied for its antidiabetic properties.
Rilpivirine: Another pyrimidine derivative used as an antiviral agent.
Uniqueness
What sets 3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlor
Properties
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N4O2/c16-9-6-19-14(20-7-9)24-11-3-4-22(8-11)15(23)21-10-1-2-12(17)13(18)5-10/h1-2,5-7,11H,3-4,8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKZFSOSPVGQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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